11-Aminoundecanoic acid
Overview
Description
11-Aminoundecanoic acid is an organic compound with the chemical formula H₂N(CH₂)₁₀CO₂H. This white solid is classified as both an amine and a fatty acid.
Mechanism of Action
Target of Action
11-Aminoundecanoic acid is an organic compound classified as an amine and a fatty acid . It is primarily used as a precursor to Nylon-11 . It can also be used as a linker to synthesize amide-linked linear guanosine dimer .
Mode of Action
It is known that it can be used as a synthetic building-block for the systematic preparation of (oligo)amide organogelators . These organogelators display remarkable gelation properties in organic solvents and water .
Biochemical Pathways
It is known that it is used in the synthesis of nylon-11 . The compound is prepared industrially from undecylenic acid, which is derived from castor oil . The synthesis involves several steps, including transesterification, pyrolysis, hydrolysis, and hydrobromination .
Pharmacokinetics
Limited information indicates that this compound is rapidly and extensively absorbed by rats after oral administration, distributed in the body, and rapidly excreted mainly via urine .
Result of Action
The primary result of the action of this compound is the production of Nylon-11 . In addition, it has been used to synthesize amide-linked linear guanosine dimer . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is rapidly photodegraded by reaction with hydroxyl radicals, with an atmospheric average half-life of 4.3 hours . It is also slightly toxic to aquatic organisms, with algae being the most sensitive species .
Biochemical Analysis
Biochemical Properties
11-Aminoundecanoic acid plays a role in biochemical reactions due to its structure, which allows it to interact with various enzymes, proteins, and other biomolecules. It is utilized in solution phase peptide synthesis and can act as a linker to synthesize amide-linked linear guanosine dimers . The interactions of this compound with enzymes and proteins are primarily through its amine and carboxylic acid functional groups, which can form peptide bonds and other types of covalent linkages. These interactions are crucial for the formation of complex biomolecules and for facilitating various biochemical processes.
Cellular Effects
This compound influences cell function by participating in cellular processes such as gene expression, cell signaling pathways, and cellular metabolism. It has been observed to affect the growth of certain bacterial strains that can metabolize it as a sole source of carbon, nitrogen, and energy . This indicates that this compound can be integrated into cellular metabolic pathways, impacting cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes involved in peptide synthesis, forming stable amide bonds . Additionally, its structure allows it to participate in nucleophilic substitution reactions, which are essential for its incorporation into larger biomolecules. These molecular interactions are fundamental to its role in biochemical processes and its ability to influence cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that this compound can be metabolized by certain bacterial strains, indicating that it can undergo degradation in biological systems . This degradation can lead to changes in its biochemical activity and its impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that it is rapidly absorbed and excreted in rats, with an oral LD50 greater than 14700 mg/kg . At higher concentrations, this compound has been shown to produce histopathological lesions in the kidneys of both rats and mice . These findings suggest that while this compound is generally safe at lower doses, higher doses can lead to toxic effects and adverse health outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways that include its synthesis from undecylenic acid, which is derived from castor oil . The metabolic pathway involves several steps, including transesterification, pyrolysis, hydrolysis, and hydrobromination, leading to the formation of this compound . These pathways highlight the compound’s role in biochemical synthesis and its integration into larger metabolic networks.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amine and carboxylic acid groups facilitate its binding to specific proteins, allowing it to be transported to various cellular compartments . This distribution is essential for its biochemical activity and its ability to participate in cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and functional groups. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms are crucial for its activity and function within cells, allowing it to interact with specific biomolecules and participate in targeted biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Aminoundecanoic acid is synthesized from undecylenic acid, which is derived from castor oil. The synthesis involves several steps:
Transesterification of Castor Oil: Castor oil, which contains about 80% triglycerides of ricinoleic acid, is transesterified with methanol in the presence of sodium methoxide at 80°C for 1 hour.
Pyrolysis of Methyl Ricinoleate: Methyl ricinoleate is evaporated at 250°C, mixed with hot steam (600°C), and decomposed in a cracking furnace at 400-575°C.
Hydrolysis of Methyl Undecenoate: The methyl ester is hydrolyzed with sodium hydroxide at 25°C to produce 10-undecenoic acid.
Hydrobromination of 10-Undecenoic Acid: 10-Undecenoic acid is dissolved in toluene, and gaseous hydrogen bromide is added in the presence of benzoyl peroxide, producing 11-bromoundecanoic acid.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets the standards required for Nylon-11 production .
Chemical Reactions Analysis
Types of Reactions: 11-Aminoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
11-Aminoundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers, including Nylon-11.
Biology: It serves as a linker in peptide synthesis, facilitating the creation of complex biomolecules.
Industry: Beyond Nylon-11, it is used in the production of lubricants, coatings, and adhesives.
Comparison with Similar Compounds
12-Aminododecanoic Acid: Another monomer used in the production of Nylon-12.
Adipic Acid: Used in the production of Nylon-6,6.
Caprolactam: The precursor to Nylon-6.
Uniqueness: 11-Aminoundecanoic acid is unique due to its specific chain length and functional groups, which make it particularly suitable for producing Nylon-11. This polymer exhibits excellent mechanical properties, chemical resistance, and thermal stability, making it ideal for various high-performance applications .
Properties
IUPAC Name |
11-aminoundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSQNAUYHMCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Record name | 11-AMINOUNDECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19811 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25587-80-8 | |
Record name | 11-Aminoundecanoic acid homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25587-80-8 | |
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DSSTOX Substance ID |
DTXSID5020077 | |
Record name | 11-Aminoundecanoic acid | |
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Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |
Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | Undecanoic acid, 11-amino- | |
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Record name | 11-Aminoundecanoic acid | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 11-AMINOUNDECANOIC ACID | |
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CAS No. |
2432-99-7, 25035-04-5, 25587-80-8 | |
Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | Aminoundecanoic acid | |
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Record name | 11-Aminoundecanoic acid | |
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Record name | Undecanoic acid, 11-amino-, homopolymer | |
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Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | Undecanoic acid, 11-amino- | |
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Record name | 11-Aminoundecanoic acid | |
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Record name | Poly[imino(1-oxo-1,11-undecanediyl | |
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Record name | 11-AMINOUNDECANOIC ACID | |
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Record name | 11-AMINOUNDECANOIC ACID | |
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Melting Point |
374 to 378 °F (NTP, 1992) | |
Record name | 11-AMINOUNDECANOIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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